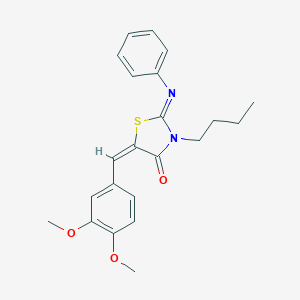![molecular formula C21H23N3O2S B298947 (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the thiazole family and has a unique molecular structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies suggest that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Moreover, it has been reported that this compound inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one exhibits several biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Moreover, it has been reported that this compound can modulate the expression of certain genes involved in the regulation of cell growth and division.
Advantages and Limitations for Lab Experiments
One of the major advantages of (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is its potent anti-cancer activity, which makes it a valuable tool for cancer research. Moreover, this compound is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One of the areas of interest is the development of new derivatives of this compound with improved solubility and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as neurobiology and immunology. Finally, the development of new drug formulations based on this compound may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves several steps. The first step is the condensation of 3,4-dimethylaniline with furfural in the presence of a catalytic amount of acid to form 3-(furan-2-yl)-N,N-dimethylaniline. In the second step, the resulting compound is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Finally, the thiosemicarbazone is treated with ethyl chloroacetate to yield the desired product.
Scientific Research Applications
The (5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, ovarian cancer, and lung cancer. Moreover, this compound has been shown to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
properties
Product Name |
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C21H23N3O2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H23N3O2S/c1-14-6-7-16(12-15(14)2)22-21-23-20(25)18(27-21)13-17-8-9-19(26-17)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25)/b18-13- |
InChI Key |
YIGHWSPDBXRREM-AQTBWJFISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2)C |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)
![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)

![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)






![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)